molecular formula C19H14N4O3 B12049051 N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

Cat. No.: B12049051
M. Wt: 346.3 g/mol
InChI Key: LGVDGZKYTVWTHZ-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with a suitable quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as pyridine, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted benzimidazole derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research .

Mechanism of Action

The mechanism of action of N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interfere with the replication of viruses and bacteria, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Benzimidazol-2-YL)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique due to its fused benzimidazole-quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H14N4O3

Molecular Weight

346.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C19H14N4O3/c24-16-11-5-3-4-10-8-9-23(15(10)11)18(26)14(16)17(25)22-19-20-12-6-1-2-7-13(12)21-19/h1-7,24H,8-9H2,(H2,20,21,22,25)

InChI Key

LGVDGZKYTVWTHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=NC5=CC=CC=C5N4)O

Origin of Product

United States

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